molecular formula C15H11FN2O B5665620 2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]phenol

2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]phenol

Cat. No. B5665620
M. Wt: 254.26 g/mol
InChI Key: PCCNBBWUCGTENW-UHFFFAOYSA-N
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Description

"2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]phenol" belongs to a class of compounds known for their interesting chemical and physical properties. These compounds, including pyrazole derivatives, have been the subject of extensive research due to their potential applications in various fields.

Synthesis Analysis

  • The synthesis of similar compounds typically involves reactions under specific conditions. For instance, 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole was synthesized in high yields, demonstrating the feasibility of producing complex pyrazole derivatives through careful reaction design (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Molecular Structure Analysis

  • Investigations into molecular structure and vibrational frequencies have been conducted on similar molecules. For example, the molecular structure of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was analyzed, providing insights into the geometry and stability of the molecule (Mary et al., 2015).

Chemical Reactions and Properties

  • These compounds participate in various chemical reactions, contributing to their diverse applications. The synthesis and structural characterization of compounds like 4-(4-Aryl)-2-(5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles reveal their chemical behavior and potential for further modifications (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Physical Properties Analysis

  • The physical properties of these compounds, such as solubility and melting points, are influenced by their molecular structure. Studies like those on 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone provide valuable data on their physical characteristics (Mary et al., 2015).

Chemical Properties Analysis

  • The chemical properties, including reactivity and stability, are central to understanding these compounds' potential applications. Research on molecules like 1-Acetyl-3-(4-chlorophenyl)-5-(4-fluoro-3-phenoxyphenyl)-1H-pyrazole helps elucidate these aspects (Chopra, Mohan, & Vishalakshi, 2006).

properties

IUPAC Name

2-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O/c16-11-7-5-10(6-8-11)13-9-14(18-17-13)12-3-1-2-4-15(12)19/h1-9,19H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCNBBWUCGTENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NN2)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644102
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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